

Chemical and Pharmacokinetic Profile of Caldiamide Sodium

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

[Get Quote](#)

Caldiamide sodium (NaCa DTPA-BMA) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the MRI contrast agent Omniscan, where it acts as a stabilizing excipient to prevent gadolinium dissociation [1].

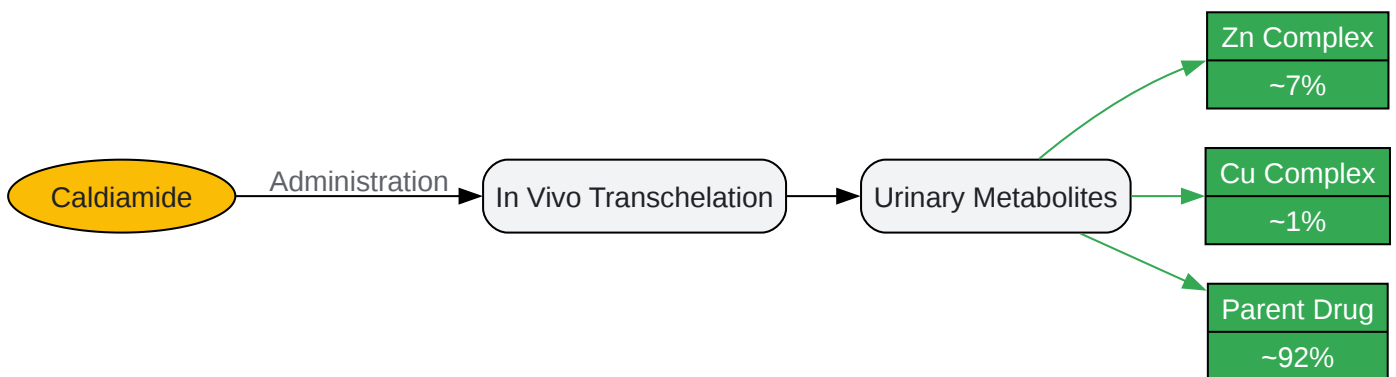
The table below summarizes key pharmacokinetic data from a rat study, which provides insights into its potential behavior in biological systems.

Parameter	Value (from rat study)
Elimination Half-life	0.31 hours [1]
Volume of Distribution	244 mL/kg [1]
Plasma Clearance	9.2 mL/min/kg [1]
Urinary Excretion (at 4 hours)	86.6% of administered dose [1]
Cumulative Urinary Excretion (at 120 hours)	95.3% of administered dose [1]
Fecal Excretion (at 120 hours)	3.3% of administered dose [1]

In Vivo Stability and Metabolites: **Caldiamide sodium** demonstrates high stability but is subject to minimal transchelation. HPLC and ICP-AES analyses of rat urine showed the following composition post-administration [1]:

- ~92%: Unchanged parent drug (NaCa DTPA-BMA)
- ~7%: Zinc transchelation complex (Zn DTPA-BMA)
- ~1%: Copper transchelation complex (Cu DTPA-BMA)

This metabolic pathway is summarized in the diagram below:



[Click to download full resolution via product page](#)

Proposed Experimental Protocol for GFR Measurement

The following protocol is a hypothetical framework based on the pharmacokinetic principles of **caldiamide sodium**, intended to guide future research.

Objective: To determine the feasibility of using **caldiamide sodium** as a tracer for measuring Glomerular Filtration Rate (GFR) in a preclinical rat model.

Materials:

- **Test Compound:** Radiolabeled **caldiamide sodium** (e.g., ¹⁴C-labeled NaCa DTPA-BMA) [1].
- **Animal Model:** Rats (e.g., Sprague-Dawley), with appropriate ethical approval.

- **Equipment:** HPLC system with radiodetector, ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy), standard surgical and blood collection tools.

Methodology:

- **Dosing and Sample Collection:**

- Administer 0.015 mmol/kg of radiolabeled **caldiamide sodium** via intravenous bolus injection [1].
- Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) post-injection.
- Collect urine continuously over specific intervals (e.g., 0-4 hours and up to 120 hours) using metabolic cages [1].

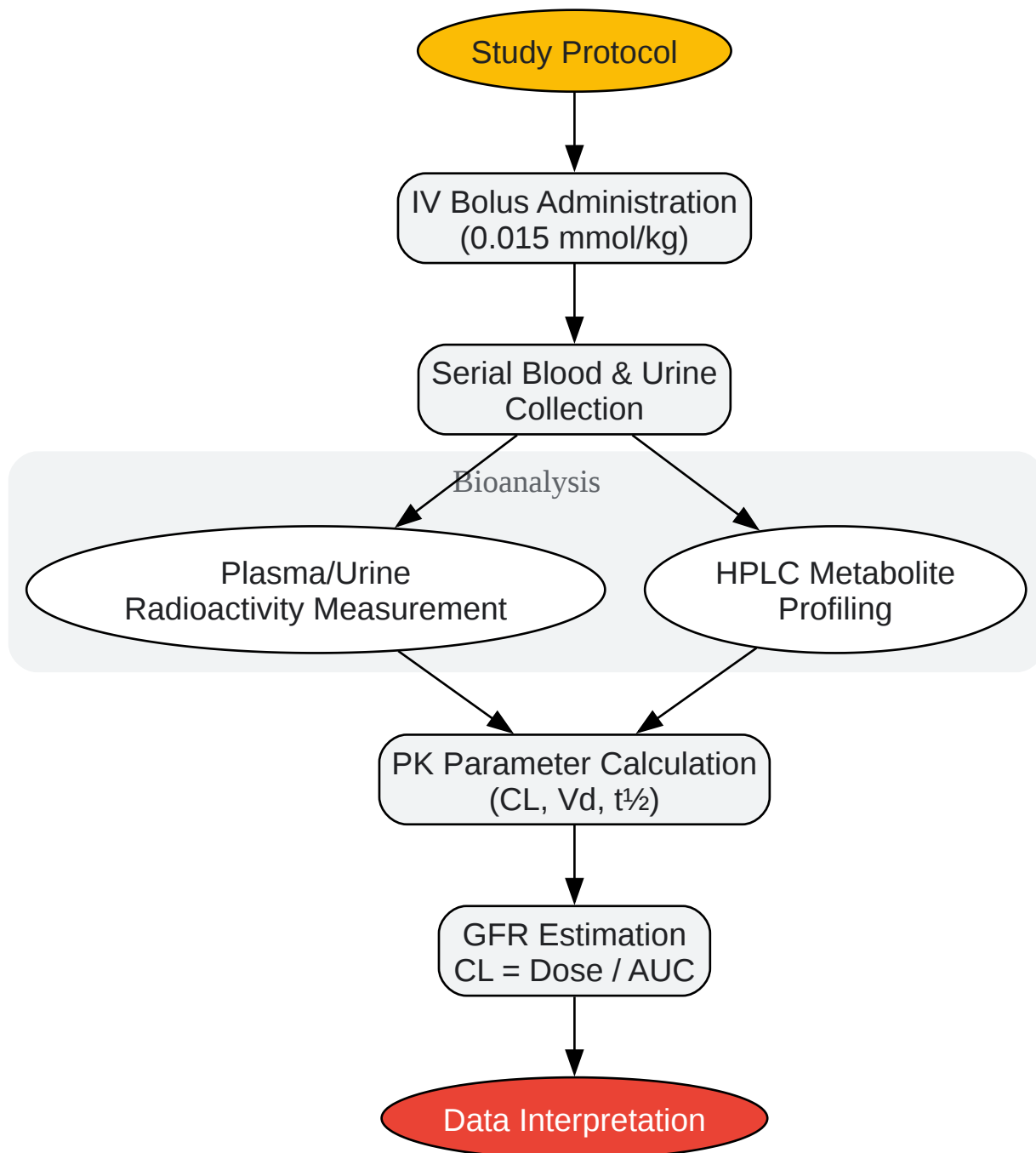
- **Bioanalysis:**

- **Plasma and Urine Concentration:** Measure the concentration of the radiolabel in plasma and urine samples using appropriate techniques (e.g., liquid scintillation counting) [1].
- **Metabolite Profiling:** Analyze urine samples using HPLC to separate and quantify the parent drug (NaCa DTPA-BMA) from its transchelated metabolites (Zn and Cu DTPA-BMA) [1].

- **Pharmacokinetic and Statistical Analysis:**

- Calculate key pharmacokinetic parameters using non-compartmental analysis.
- Plot plasma concentration-time curve and determine the area under the curve (AUC).
- Calculate GFR using the established formula: $GFR = (U * V) / P$, where U is the urinary concentration of the unchanged parent drug, V is the urine flow rate, and P is the plasma concentration of the parent drug. The total clearance (CL) of the drug, which should approximate GFR, can also be calculated as $CL = Dose / AUC$.

The overall workflow for this proposed study is outlined below:



[Click to download full resolution via product page](#)

Critical Considerations for Research

- **Metabolic Stability:** While **caldiamide sodium** is predominantly excreted unchanged, the presence of Zn/Cu transchelated metabolites (~8%) means that assays must specifically detect the parent compound for accurate GFR calculation, not just total radioactivity [1].

- **Safety and Handling:** While **caldiamide sodium** itself is used as a pharmaceutical excipient, researchers must adhere to general laboratory safety protocols. Appropriate personal protective equipment should be worn when handling chemical substances.
- **Regulatory Status:** **Caldiamide sodium** is not approved for GFR measurement. Its use is confined to its role as a stabilizer in the gadolinium-based contrast agent Omniscan [2] [1]. All animal or human research must be conducted under rigorous ethical guidelines and regulatory oversight.

Research Outlook and Conclusion

Caldiamide sodium presents a promising research candidate for GFR measurement due to its simple pharmacokinetics, high renal excretion, and available stability data. Future work should focus on:

- **Analytical Validation:** Developing and validating a specific and sensitive HPLC-MS/MS method for quantifying **caldiamide sodium** in biological matrices.
- **Comparative Studies:** Conducting direct comparisons in animal models against the clinical gold standard (e.g., inulin clearance) to validate accuracy.
- **Toxicology:** Performing comprehensive toxicology studies to establish a safety profile for its potential use as a diagnostic agent.

I hope these detailed application notes provide a solid foundation for your research. Would exploring the pharmacokinetic comparison between **caldiamide sodium** and other GFR markers like inulin be helpful?

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]
2. DailyMed - OMNISCAN- gadodiamide injection [dailymed.nlm.nih.gov]

To cite this document: Smolecule. [Chemical and Pharmacokinetic Profile of Caldiamide Sodium].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1496349#caldiamide-sodium-glomerular-filtration-rate-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com